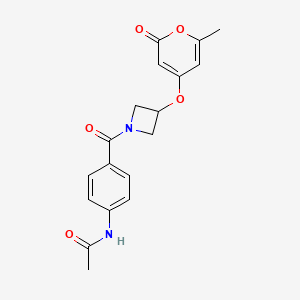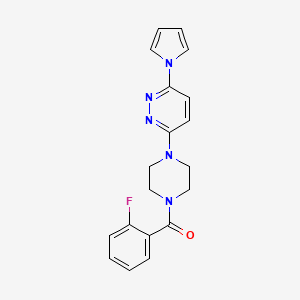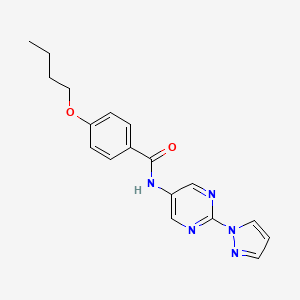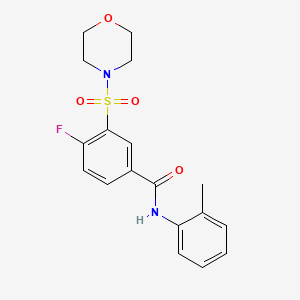
5-((3-chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((3-chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O3 and its molecular weight is 387.82. The purity is usually 95%.
BenchChem offers high-quality 5-((3-chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3-chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Compounds related to 5-((3-chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide have demonstrated antimicrobial activities. For instance, similar triazole derivatives have been synthesized and screened for their efficacy against various microorganisms, showing moderate to good activities (Bektaş et al., 2007).
Molecular and Structural Analysis
Research involving similar triazole compounds includes their molecular and structural analysis using techniques like X-ray diffraction and density functional theory (DFT). Such studies contribute to understanding the molecular interactions and properties of these compounds (Șahin et al., 2011).
Synthesis of Novel Derivatives
There is ongoing research into the synthesis of novel derivatives of triazole compounds. These derivatives are explored for various biological activities, such as lipase and α-glucosidase inhibition, which are significant for therapeutic applications (Bekircan et al., 2015).
Antioxidant Properties
Triazole derivatives, related to the compound , have been synthesized and evaluated for their antioxidant abilities. These studies are crucial in determining the potential of these compounds in combating oxidative stress-related disorders (Hussain, 2016).
Electronic and Nonlinear Optical Properties
Investigations into the electronic and nonlinear optical properties of similar triazole derivatives are also a significant area of research. These studies contribute to the understanding of their potential applications in electronic and photonic devices (Beytur & Avinca, 2021).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((3-chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 3,4-dimethoxybenzylamine with 3-chlorophenyl isocyanate to form the intermediate 3-(3-chlorophenyl)urea. This intermediate is then reacted with sodium azide and copper sulfate to form the desired compound via a 1,3-dipolar cycloaddition reaction.", "Starting Materials": ["3,4-dimethoxybenzylamine", "3-chlorophenyl isocyanate", "sodium azide", "copper sulfate"], "Reaction": ["Step 1: React 3,4-dimethoxybenzylamine with 3-chlorophenyl isocyanate in the presence of a suitable solvent and base to form 3-(3-chlorophenyl)urea.", "Step 2: Dissolve the intermediate 3-(3-chlorophenyl)urea in a mixture of water and a suitable organic solvent and add sodium azide and copper sulfate to the reaction mixture.", "Step 3: Heat the reaction mixture to a suitable temperature to promote the 1,3-dipolar cycloaddition reaction between the intermediate and the azide ion to form the desired compound '5-((3-chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide'.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |
CAS-Nummer |
1291835-11-4 |
Molekularformel |
C18H18ClN5O3 |
Molekulargewicht |
387.82 |
IUPAC-Name |
5-(3-chloroanilino)-N-[(3,4-dimethoxyphenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H18ClN5O3/c1-26-14-7-6-11(8-15(14)27-2)10-20-18(25)16-17(23-24-22-16)21-13-5-3-4-12(19)9-13/h3-9H,10H2,1-2H3,(H,20,25)(H2,21,22,23,24) |
InChI-Schlüssel |
HRZGWABMUZINGJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2991678.png)
![3-((5-(allylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2991680.png)
![7-Fluoro-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2991681.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2991683.png)
![[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol](/img/structure/B2991685.png)


![4-Chloro-2-(6-oxo-2,5-diazatricyclo[7.5.0.0(2)]tetradeca-1(9),7-dien-5-yl)pyridine-3-carbaldehyde](/img/structure/B2991691.png)


![(Z)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(6-chloropyridin-3-yl)-3-hydroxyprop-2-enenitrile](/img/structure/B2991695.png)


![Methyl 2-[[1-(2,2-difluoroethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B2991701.png)